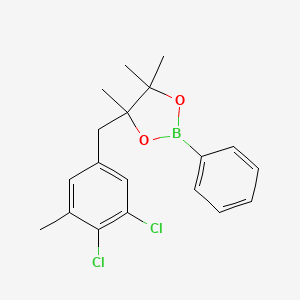

3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester

Description

3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester is a boronic ester derivative featuring a dichlorinated and methyl-substituted phenyl ring. These compounds are typically synthesized via palladium-catalyzed coupling reactions and serve as intermediates in organic synthesis .

Properties

Molecular Formula |

C19H21BCl2O2 |

|---|---|

Molecular Weight |

363.1 g/mol |

IUPAC Name |

4-[(3,4-dichloro-5-methylphenyl)methyl]-4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C19H21BCl2O2/c1-13-10-14(11-16(21)17(13)22)12-19(4)18(2,3)23-20(24-19)15-8-6-5-7-9-15/h5-11H,12H2,1-4H3 |

InChI Key |

KFJCRIBJBJGVJL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)CC2=CC(=C(C(=C2)C)Cl)Cl)(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester typically involves the reaction of 3,4-dichloro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Protic Acids: Used in protodeboronation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester has numerous applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The primary mechanism of action for 3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The reaction mechanism includes:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acid Pinacol Esters

Table 1: Comparison of Structural and Functional Properties

*PE: Pinacol ester

Key Observations:

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and trifluoromethyl (CF₃) substituents enhance electrophilicity, improving reactivity in Suzuki couplings . For example, 3,4-dichloro-5-methoxyphenylphenylboronic acid PE is widely used in aryl-aryl bond formations .

- Electron-Donating Groups (EDGs): Methoxy (OCH₃) and methyl (CH₃) groups reduce electrophilicity but may improve stability. For instance, 3-chloro-4-methoxy-5-methylphenylboronic acid PE (CAS 1801166-63-1) shows moderate reactivity suitable for controlled coupling .

- Hybrid Substituents: Compounds like 3-chloro-4-fluoro-5-methylphenylboronic acid PE (CAS 1402238-26-9) combine chlorine’s reactivity with fluorine’s solubility-enhancing properties .

Biological Activity

3,4-Dichloro-5-methylphenylphenylboronic acid pinacol ester (CAS number: 942069-71-8) is a boronic acid derivative notable for its unique molecular structure and potential applications in organic synthesis and medicinal chemistry. The compound has a molecular formula of C15H16BCl2O2 and a molecular weight of 363.09 g/mol. This article delves into its biological activity, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with other boronic acid derivatives.

The compound features a boronic acid moiety capable of forming reversible covalent bonds with diols, which is essential for various biological interactions. Its structural characteristics include:

- Molecular Formula : C15H16BCl2O2

- Molecular Weight : 363.09 g/mol

- CAS Number : 942069-71-8

This compound is primarily studied for its role in the inhibition of specific enzymes and pathways involved in disease processes. The biological activity can be attributed to:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by binding to the active site through their boron atom.

- Reversible Binding : The ability to form reversible covalent bonds allows for modulation of enzyme activity without permanent alteration.

Biological Activity Studies

Several studies have explored the biological effects of this compound:

Antimicrobial Activity

Research indicates that boronic acids can exhibit antimicrobial properties. In a study involving various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, the compound demonstrated significant inhibitory effects against strains with compromised outer membranes, suggesting that structural modifications can enhance permeability and efficacy against resistant pathogens .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Preliminary studies have indicated that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Comparative Analysis with Other Boronic Acids

A comparative analysis with related compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid pinacol ester | C13H14BClF2O2 | Contains fluorine; used in medicinal chemistry |

| 4-Bromo-3-methylphenylboronic acid pinacol ester | C13H14BBrO2 | Bromine substituent; relevant for Suzuki reactions |

| 3-Methylphenylboronic acid pinacol ester | C13H17BO2 | Lacks halogen substituents; simpler structure |

The presence of chlorine substituents in this compound may influence its reactivity and selectivity compared to other derivatives.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on various boronic acids, including this compound, showed that structural modifications significantly affected their antibacterial activity against Gram-negative bacteria. The study concluded that the presence of specific halogen atoms enhances the efficacy of these compounds .

- Case Study on Anticancer Activity : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation, suggesting potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.